molecular formula C7H11N3O2 B1276464 ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 895571-89-8

ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B1276464
CAS No.: 895571-89-8
M. Wt: 169.18 g/mol
InChI Key: CPKKCNCVCRTEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to exhibit antibacterial, anti-inflammatory, and anticancer properties . The compound’s interaction with enzymes such as acetylcholinesterase (AchE) can inhibit its activity, leading to altered nerve impulse transmission . Additionally, this compound can form hydrogen bonds with neighboring molecules, facilitating intermolecular interactions that are crucial for its biological activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate oxidative stress levels by affecting the production of reactive oxygen species (ROS) and lipid peroxides . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and survival. Furthermore, this compound has been shown to affect the activity of key signaling molecules, such as protein kinases, which play a crucial role in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to specific enzyme active sites, inhibiting their activity and altering metabolic pathways . For instance, this compound can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and altered nerve impulse transmission . Additionally, the compound’s ability to form hydrogen bonds with other molecules facilitates its binding interactions, enhancing its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . For example, at lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, the compound can cause adverse effects, including toxicity and altered cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can influence its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, impacting cellular metabolism and function . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can exert its biological effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-amino-1H-pyrazole. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form various reduced derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The amino group in the pyrazole ring can participate in substitution reactions with electrophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like triethylamine at reflux temperature.

Major Products Formed:

    Oxidation: Formation of ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-alkylated or N-acylated pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

    3-amino-1H-pyrazole: Similar in structure but lacks the ethyl ester group, which affects its reactivity and biological activity.

    Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate: Contains a methyl group instead of an amino group, leading to different chemical and biological properties.

    Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate:

The uniqueness of this compound lies in its combination of the amino group and the ethyl ester group, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-(3-aminopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKKCNCVCRTEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895571-89-8
Record name ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

57.1 To a stirred, cooled (0° C.) solution of the 1.6 g 3-aminopyrazole in DMF under an argon atmosphere was added potassium tert-butylate. After 30 min. stirring at 0° C., ethyl iodoacetate was added in one portion. After 2 h stirring at 0° C., the ice bath was removed and stirring at r.t. was continued for 22 h. The mixture was concentrated in order to remove as much DMF as possible. The residue was taken up in EtOAc and washed with H2O. The aqueous phase was extracted with EtOAc. The combined organics were washed with H2O and brine, dried (MgSO4), filtered and concentrated. The crude product was purified by chromatography on silica using a gradient from cyclohexane to EtOAc in 40 min to give 366 mg (3-amino-pyrazol-1-yl)-acetic acid ethyl ester as viscous yellow oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 4
ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.